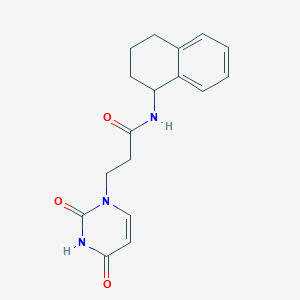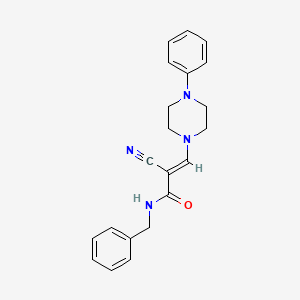![molecular formula C25H31NO2 B2547416 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline CAS No. 477890-22-5](/img/structure/B2547416.png)
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline is a useful research compound. Its molecular formula is C25H31NO2 and its molecular weight is 377.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Compounds with similar structural motifs have been investigated for their potential as corrosion inhibitors. For instance, a synthesized thiophene Schiff base was examined for its action in inhibiting the corrosion of mild steel in acidic solutions. The study found that this compound is an efficient corrosion inhibitor, with effectiveness increasing alongside concentration. The adsorption of the compound on mild steel surfaces follows Langmuir's isotherm, demonstrating potential applications in protecting metals from corrosion in industrial settings (Daoud et al., 2014).
Biological Activity
Another area of research involves the synthesis and biological evaluation of novel derivatives for potential antidiabetic, anti-inflammatory, and anticancer activities. A study on substituted 1,3,4 oxadiazole derivatives, starting from benzohydrazide, aimed to develop new biologically active compounds. The synthesized compounds were screened for their biological activities, showcasing the potential of such chemical structures in medicinal chemistry (Kavitha et al., 2016).
Material Science and Sensor Development
Research into the synthesis and characterization of aniline derivatives bearing electron-acceptor units suggests applications in material science, particularly in developing conductive materials. These compounds, featuring aniline as an electron donor and benzothiadiazole or quinoxaline as an acceptor, demonstrate smaller HOMO-LUMO gaps compared to their analogs, indicating potential for electronic and optoelectronic applications (Sakurai et al., 2005).
Chemisensors for Metal Ions
The development of chemosensors for detecting metal ions is another significant area. A study on anthracene- and pyrene-bearing imidazoles synthesized efficient chemosensors for aluminum ions, showing high selectivity and sensitivity. Such compounds could be vital in environmental monitoring and bioimaging applications (Shree et al., 2019).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[4-(4-pentylcyclohexyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO2/c1-2-3-4-5-19-6-9-21(10-7-19)22-11-13-23(14-12-22)26-17-20-8-15-24-25(16-20)28-18-27-24/h8,11-17,19,21H,2-7,9-10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZHAAUKUUOBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
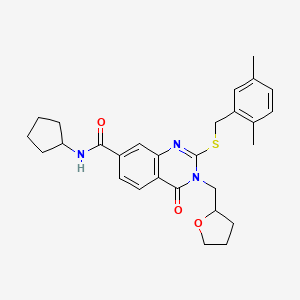
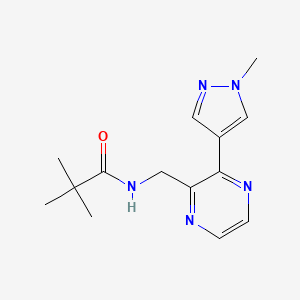
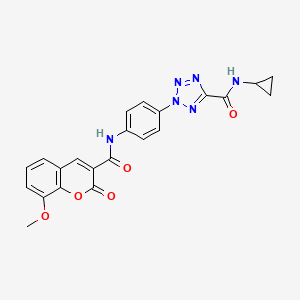
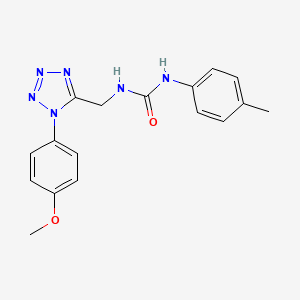
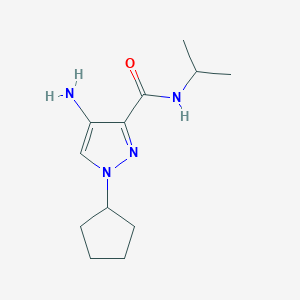

![3-Propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2547343.png)
![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)
![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)
![N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2547352.png)
